4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

Catalog No.
S812762
CAS No.
205383-17-1
M.F
C33H18O6
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl)...

CAS Number

205383-17-1

Product Name

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

IUPAC Name

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid

Molecular Formula

C33H18O6

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39)

InChI Key

NIJMZBWVSRWZFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O
  • Metal-Organic Frameworks (MOFs)

    The molecule's rigid structure with three carboxylic acid groups and three ethyne moieties suggests potential as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis . The specific properties of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid as an MOF linker would need further investigation.

  • Organic Synthesis

    The presence of the carboxylic acid groups makes the molecule a potential building block for organic synthesis. The ethyne moieties could participate in various reactions, such as click chemistry or Sonogashira coupling, to create complex organic molecules .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a complex organic compound with the molecular formula C33H18O6 and a molecular weight of 510.49 g/mol. This compound features a unique structure characterized by three benzoic acid units connected via ethynyl linkages to a central benzene core. Its systematic name indicates the presence of three carboxylic acid functional groups, which contribute to its potential reactivity and solubility properties in various solvents .

TA-TEPA's primary mechanism of action is not yet defined due to the limited research on the molecule. However, its potential significance lies in its ability to act as a linker molecule in the construction of MOFs. MOFs are a class of porous materials with tunable structures, and the specific design of the linker molecule plays a crucial role in determining the pore size, shape, and functionality of the final MOF [].

The chemical reactivity of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is primarily influenced by its carboxylic acid groups. These groups can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when treated with amines.
  • Decarboxylation: Under certain conditions, the carboxylic groups may lose carbon dioxide.

Additionally, the ethynyl linkages can engage in coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making this compound versatile for further synthetic modifications .

The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions:

  • Preparation of Ethynylated Benzoic Acid: Starting from benzoic acid derivatives, ethynyl groups are introduced through Sonogashira coupling.
  • Formation of the Central Benzene Core: The trisubstituted benzene framework is constructed by linking the ethynyl groups.
  • Final Carboxylation: The introduction of carboxylic acid groups can be achieved via oxidation or direct carboxylation methods.

This multi-step synthesis allows for precise control over the final product's structure and functionalization .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid has several notable applications:

  • Material Science: It serves as a monomer in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage and catalysis.
  • Organic Electronics: Due to its conjugated structure, it can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
  • Pharmaceuticals: Potential precursor for drug development due to its biological activity .

Several compounds share structural similarities with 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3,5-Tris(4-carboxyphenyl)ethynylbenzeneContains three carboxyphenyl unitsFocused on photonic applications
1-(4-Carboxyphenyl)-2-(phenylethynyl)benzeneFeatures phenylethynyl substitutionExhibits unique luminescent properties
Tris(4-carboxyphenyl)amineContains amine linkage instead of ethynylPotential for electronic applications

These comparisons highlight the unique combination of ethynyl linkages and multiple carboxylic acid functionalities present in 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid that may confer distinct properties not found in related compounds .

The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid, commonly referred to as H₃BTE, represents a significant achievement in metal-organic framework linker chemistry [1] [2]. The compound serves as an expanded benzene tricarboxylate linker for synthesizing ultra-high porosity metal-organic frameworks, including MOF-180 and MOF-210 [3] [4]. The synthetic approach relies predominantly on palladium-catalyzed Sonogashira coupling reactions to construct the extended conjugated framework [6].

The fundamental synthetic strategy involves the coupling of 1,3,5-triethynylbenzene with methyl 4-iodobenzoate derivatives under carefully optimized Sonogashira conditions [4]. The reaction typically employs bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as the catalytic system in triethylamine solvent . Research has demonstrated that this methodology provides efficient carbon-carbon bond formation between the terminal alkynes and aryl halides, resulting in the formation of the desired trisubstituted benzene core with extended ethynyl-benzoic acid arms [6].

Advanced synthetic protocols have incorporated microwave-assisted conditions to enhance reaction efficiency and reduce reaction times [6]. The use of palladium(II) acetate with Xantphos ligand systems at elevated temperatures (160°C) for 15 hours has shown promising results with yields ranging from 80-92% [6]. Alternative copper-free Sonogashira protocols using specialized palladium catalysts such as CataCXium A Pd G3 in aqueous micellar media have been developed to address environmental concerns while maintaining high coupling efficiency [7] [8].

The optimization of catalyst loading represents a critical parameter in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid derivatives [7]. Studies have shown that palladium loadings of 5 mol% with corresponding copper co-catalyst concentrations provide optimal balance between reaction efficiency and economic considerations [6]. The choice of solvent system significantly influences both reaction rate and product selectivity, with dimethylformamide and 1,2-dimethoxyethane emerging as preferred media for large-scale synthesis [4] [7].

MethodCatalyst SystemSolventTemperature (°C)Time (hours)Typical Yield (%)
Standard SonogashiraPd(PPh₃)₂Cl₂/CuINEt₃RT-8012-2470-85
Optimized ProtocolPd(PPh₃)₄/CuIDME1301285-95
Cu-free AlternativeCataCXium A Pd G3Aqueous micellarRT6-1275-90
Microwave-assistedPd(OAc)₂/XantPhosDioxane1601580-92
High-yield ProtocolPd(PPh₃)₂Cl₂/CuINEt₃8016-2072-88

The substrate scope for Sonogashira coupling in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid derivatives has been extensively investigated [9]. Electronically diverse aryl halides, including those bearing electron-withdrawing and electron-donating substituents, participate effectively in the coupling reactions [6] [9]. The reaction tolerates various functional groups, including halides, ketones, and protected alcohols, making it suitable for the preparation of functionalized derivatives [6] [10].

Temperature optimization studies have revealed that reaction temperatures between 80-130°C provide the optimal balance between reaction rate and product stability [11]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition of the acetylenic linkages [11]. The reaction time typically ranges from 12-24 hours for complete conversion, although microwave-assisted protocols can reduce this to 10-15 hours [6] [11].

Ester Hydrolysis Optimization Strategies

The conversion of trimethyl 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoate to the corresponding tricarboxylic acid represents a critical step in the synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid [12] [13]. The hydrolysis process requires careful optimization to achieve high yields while maintaining the integrity of the ethynyl linkages [12] [14]. Lithium hydroxide monohydrate has emerged as the preferred reagent for this transformation due to its mild reaction conditions and excellent selectivity [12] [13].

The standard hydrolysis protocol involves treatment of the trimethyl ester with lithium hydroxide monohydrate in a tetrahydrofuran-water mixture (1:1 ratio) at room temperature for 16 hours [12] [13]. This methodology consistently provides yields of 97% while avoiding the harsh conditions that could lead to decomposition of the sensitive ethynyl bonds [12]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of each ester group sequentially [13] [15].

Research has demonstrated that lithium cations play a crucial role in accelerating ester hydrolysis reactions in aqueous tetrahydrofuran systems [13]. The coordination of tetrahydrofuran molecules to lithium ions enhances the solubility of lithium hydroxide in the organic phase, creating a more homogeneous reaction environment [13]. This phase-transfer-like behavior results in more efficient hydrolysis compared to other alkali metal hydroxides [13] [15].

Alternative hydrolysis methodologies using trimethyltin hydroxide have been investigated for sensitive substrates [14]. This reagent provides extremely mild conditions with reaction times of 20-30 minutes at 60-80°C, achieving yields of 76-99% [14]. The method offers excellent selectivity for methyl esters while leaving other functional groups intact [14]. However, the use of organotin reagents raises environmental and safety concerns that limit its application in large-scale synthesis [14].

Hydrolysis MethodReagentSolvent SystemTemperature (°C)Time (hours)Yield (%)Selectivity
LiOH StandardLiOH·H₂OTHF/H₂O20-6016-2486-94High
LiOH OptimizedLiOH·H₂OTHF/H₂O (1:1)201697Excellent
Me₃SnOH MethodMe₃SnOH1,2-dichloroethane60-800.3-0.576-99Very High
Basic ConditionsNaOH/KOHMeOH/dioxane40-8012-4880-90Moderate
Room TemperatureLiOH·H₂OTHF/H₂O2016-2485-92High

The pH optimization during the hydrolysis process critically affects both reaction rate and product purity [14] [16]. Maintaining the reaction mixture at pH 12-13 through controlled addition of lithium hydroxide ensures complete ester conversion while minimizing side reactions [16] [13]. The subsequent acidification step using hydrochloric acid requires careful monitoring to achieve precipitation of the tricarboxylic acid at the optimal pH of 2-3 [12] [14].

Solvent system optimization has revealed that tetrahydrofuran-water mixtures provide superior results compared to pure aqueous or purely organic systems [13] [15]. The 1:1 ratio offers optimal solubility for both the starting ester and the lithium hydroxide reagent [12] [13]. Alternative solvent combinations, including methanol-dioxane and methanol-water systems, have been evaluated but generally provide lower yields and longer reaction times [14] [15].

Temperature control during ester hydrolysis significantly impacts reaction selectivity and product quality [14] [13]. Room temperature conditions (20°C) provide excellent selectivity and high yields, while elevated temperatures can lead to partial decomposition of the ethynyl linkages [14] [16]. The mild conditions also prevent epimerization or rearrangement reactions that could compromise the structural integrity of the final product [13] [15].

Purification and Crystallization Techniques

The purification of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid requires specialized techniques due to its limited solubility in common organic solvents and the need to maintain the integrity of the ethynyl bonds [17] [18]. Recrystallization from hot water represents the most widely employed purification method, taking advantage of the dramatically increased solubility of benzoic acid derivatives at elevated temperatures [17] [19].

The hot water recrystallization process involves dissolving the crude tricarboxylic acid in boiling water (100°C) followed by slow cooling to room temperature to promote crystal formation [17] [20]. The solubility of benzoic acid in water increases from 0.27 g per 100 mL at 18°C to 2.2 g per 100 mL at 75°C, providing a substantial driving force for crystallization upon cooling [20]. This technique typically achieves purities of 95-98% with recovery yields of 80-90% [17] [20].

Advanced crystallization techniques employing mixed solvent systems have been developed to optimize crystal morphology and purity [19] [21]. Ethanol-water mixtures of varying ratios allow fine-tuning of the crystallization conditions to produce well-formed crystals with improved filtering characteristics [19] [22]. The choice of solvent ratio directly influences crystal habit, with higher water content favoring needle-like crystals and higher ethanol content promoting plate-like morphologies [22].

Column chromatography using silica gel with dichloromethane-based eluent systems provides the highest purification efficiency, achieving purities of 98-99.5% [23] [24]. However, this method typically results in lower recovery yields (70-85%) due to product adsorption on the stationary phase [23]. The technique is particularly valuable for removing trace organic impurities that cannot be eliminated through recrystallization alone [24].

Activated carbon treatment during the recrystallization process significantly improves the final product purity by removing colored impurities and trace organic contaminants [17] [20]. The treatment involves adding 5-10% activated carbon to the hot aqueous solution, followed by hot filtration to remove the carbon and adsorbed impurities [17]. This modification increases the final purity to 97-99% while maintaining good recovery yields of 75-85% [20].

TechniqueSolvent SystemTemperature Range (°C)Crystal MorphologyPurity Achieved (%)Recovery (%)
Hot water recrystallizationWater80-100 → RTNeedles/plates95-9880-90
Ethanol-water mixtureEtOH/H₂O (various ratios)60-80 → RTPlates/prisms96-9985-95
Column chromatographySilica gel/DCMRTN/A98-99.570-85
Activated carbon treatmentWater + activated carbon80-100Improved clarity97-9975-85
Mixed solvent crystallizationTHF/hexane40-60 → RTWell-formed crystals98-9980-92

The crystallization kinetics of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid are strongly influenced by cooling rate and nucleation conditions [24] [22]. Slow cooling rates (1-2°C per hour) promote the formation of larger, better-formed crystals with improved purity, while rapid cooling leads to smaller crystals with higher defect concentrations [24] [22]. Seeded crystallization techniques can be employed to control nucleation and improve reproducibility of crystal size and morphology [22].

The choice of crystallization solvent significantly affects the final crystal habit and filterability of the product [21] [22]. Monoatomic phenols, including phenol itself and various cresol isomers, have been investigated as alternative crystallization solvents for aromatic polycarboxylic acids [21]. These solvents can provide superior purification efficiency compared to water-based systems, particularly for removing aromatic impurities with similar solubility characteristics [21].

Drowning-out crystallization techniques using controlled addition of anti-solvents offer precise control over crystal size distribution and morphology [22]. The method involves gradual addition of water or ethanol-water mixtures to saturated solutions of the tricarboxylic acid in ethanol [22]. This approach allows optimization of supersaturation generation rates and provides access to crystals with tailored size distributions for specific applications [22].

XLogP3

6.6

Wikipedia

1,3,5-Tris(4-carboxyphenylethynyl)benzene

Dates

Modify: 2023-08-16

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